

OICR-9429-N-C2-NH2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: OICR-9429-N-C2-NH2

Cat. No.: B12429220 Get Quote

CAS Number: 2407457-55-8

OICR-9429-N-C2-NH2 is a specialized chemical compound primarily utilized as a high-affinity ligand for the WD repeat-containing protein 5 (WDR5) and serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its parent compound, OICR-9429, including its mechanism of action, biophysical and cellular data, and detailed experimental protocols. The role of **OICR-9429-N-C2-NH2** in the development of targeted protein degraders is also elaborated.

Core Compound: OICR-9429

OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-Mixed Lineage Leukemia (MLL) interaction.[1][2] By binding to a pocket on WDR5 that is critical for its interaction with MLL, OICR-9429 effectively disrupts the MLL1 complex, which is essential for the methylation of histone H3 at lysine 4 (H3K4me3).[3] This inhibition of histone methylation makes OICR-9429 a valuable chemical probe for studying the biological functions of WDR5 and a potential therapeutic agent in cancers where the MLL complex is dysregulated, such as in certain types of leukemia.[3][4]

Physicochemical Properties of OICR-9429



Property	Value	
CAS Number	1801787-56-3	
Molecular Formula	C29H32F3N5O3	
Molecular Weight	555.59 g/mol	
Appearance	White to off-white solid	

Quantitative Data for OICR-9429

The following tables summarize the binding affinity and cellular activity of OICR-9429 from various studies.

Table 1: Binding Affinity of OICR-9429 for WDR5

Assay	Kd (nM)
Isothermal Titration Calorimetry (ITC)	52
Surface Plasmon Resonance (Biacore)	24 - 51
Fluorescence Polarization (FP)	64

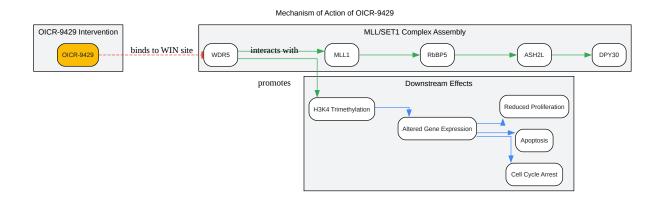
Table 2: Cellular Activity of OICR-9429

Cell Line	Assay	IC50 (μM)
T24 (Bladder Cancer)	Cell Viability	67.74
UM-UC-3 (Bladder Cancer)	Cell Viability	70.41
TCCSUP (Bladder Cancer)	Cell Viability	121.42
Various Cell Lines	Disruption of WDR5- MLL1/RbBP5 interaction	<1

Signaling Pathway and Mechanism of Action



OICR-9429 functions by competitively inhibiting the protein-protein interaction between WDR5 and MLL. This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex, leading to a decrease in H3K4 trimethylation at target gene promoters. This has downstream effects on gene expression, leading to cell cycle arrest, apoptosis, and reduced proliferation in cancer cells dependent on this pathway.



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Caption: Mechanism of action of OICR-9429.

Experimental Protocols Cell Viability Assay

This protocol is adapted from studies on OICR-9429 in acute myeloid leukemia (AML) and bladder cancer cells.[4][5][6]

 Cell Seeding: Seed 20,000 viable, actively proliferating cells per well in a 96-well plate in triplicate.



- Treatment: Treat the cells with OICR-9429 at various concentrations (e.g., 0-10 μM or higher for less sensitive lines) or with 0.05% DMSO as a vehicle control.[4][6]
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[4][6]
- Viability Measurement: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
- Data Analysis: Record the luminescence on a luminometer and calculate the IC50 values.

Western Blot for H3K4me3 Levels

This protocol is a general guide based on the mechanism of action of OICR-9429.

- Cell Treatment: Treat cells with OICR-9429 at the desired concentration and for the desired time.
- Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
- Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
- SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe for a loading control, such as total Histone H3.
- Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon treatment with OICR-9429.

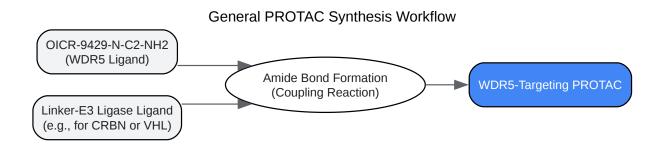
OICR-9429-N-C2-NH2 as a PROTAC Intermediate



OICR-9429-N-C2-NH2 is a derivative of OICR-9429 that has been modified with a short linker containing a terminal amine group (-NH2). This amine group serves as a chemical handle for conjugation to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The resulting bifunctional molecule is a PROTAC, which can simultaneously bind to WDR5 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5.

PROTAC Synthesis Workflow

The general workflow for synthesizing a WDR5-targeting PROTAC using **OICR-9429-N-C2-NH2** is as follows:



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Caption: PROTAC synthesis using **OICR-9429-N-C2-NH2**.

This synthetic strategy allows for the modular creation of a library of WDR5 degraders with different linkers and E3 ligase ligands to optimize their degradation efficiency and cellular permeability. The development of such PROTACs offers an alternative therapeutic strategy to simple inhibition, as targeted degradation can have a more profound and lasting effect on cellular protein levels.

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